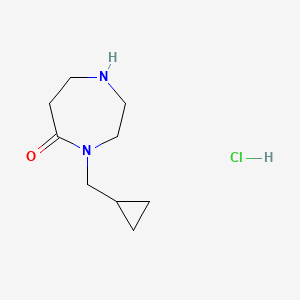

4-(Cyclopropylmethyl)-1,4-diazepan-5-one hydrochloride

Overview

Description

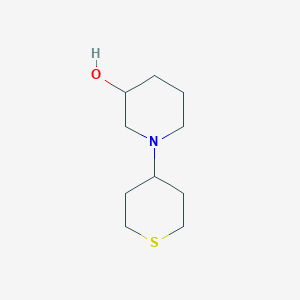

“4-(Cyclopropylmethyl)-1,4-diazepan-5-one hydrochloride” is a complex organic compound. The cyclopropylmethyl group is a chemical structure derived from cyclopropane . It’s typically produced in a cyclopropanation reaction . The compound also contains a diazepan ring, which is a seven-membered ring with two nitrogen atoms.

Synthesis Analysis

While specific synthesis methods for this compound are not available, cyclopropyl groups are often synthesized through cyclopropanation reactions . Additionally, boronic esters are valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported .

Molecular Structure Analysis

The cyclopropyl group is highly strained due to its three-membered ring structure. Two orbital models have been proposed to describe the bonding situation . The Coulson-Moffit model uses bent bonds, while the Walsh model separates the two sp-hybrids forming the ring bond into one sp2-hybrid and one pure p-orbital .

Chemical Reactions Analysis

Cyclopropyl groups are known to participate in various chemical reactions. For example, they can undergo ring-opening reactions under certain conditions . Additionally, boronic esters, which could be related to this compound, are often used in Suzuki-Miyaura coupling reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Cyclopropyl groups are known to be highly strained, which can affect the compound’s reactivity .

Scientific Research Applications

Synthesis and Biological Applications

Synthesis Techniques : The synthesis of 1,4-diazepanes, like 4-(Cyclopropylmethyl)-1,4-diazepan-5-one hydrochloride, often employs methods starting from amino acids. A study by Fanter et al. (2017) describes the synthesis of 1,4-diazepanes with various substituents, highlighting the versatility of these compounds in chemical synthesis (Fanter et al., 2017).

Pharmacophore Models and Enzyme Inhibition : These compounds fit well into reported σ1 pharmacophore models and show inhibition of diverse enzymes in late cholesterol biosynthesis, indicating their potential in biological and medicinal applications (Fanter et al., 2017).

Chemical Properties and Structural Studies

Structural Analyses : Velusamy et al. (2015) conducted crystal structure analyses of 1,4-diazepine derivatives, providing insights into the conformational properties of these compounds. Such structural studies are essential for understanding their chemical behavior and potential applications (Velusamy et al., 2015).

Conversion Techniques : Gopalakrishnan et al. (2007) developed a method for converting piperidine-4-ones into [1,4]-diazepan-5-ones using microwave irradiation, indicating a potential for efficient synthesis of 1,4-diazepanes under certain conditions (Gopalakrishnan et al., 2007).

Therapeutic Research and Drug Design

Inhibition of Dipeptidyl Peptidase IV : Liang et al. (2007) explored N-acyl-1,4-diazepan-2-one as a pharmacophore for DPP-4 inhibitors, relevant for the treatment of type 2 diabetes. The optimization of these compounds led to potent and selective DPP-4 inhibitors, underscoring their significance in therapeutic research (Liang et al., 2007).

Exploration of New Antipsychotic Agents : Peprah et al. (2012) conducted structure-activity relationship studies on 1,4-diazepan derivatives to understand their potential as new antipsychotic agents. This research highlights the relevance of 1,4-diazepanes in developing treatments for neuropsychiatric diseases (Peprah et al., 2012).

properties

IUPAC Name |

4-(cyclopropylmethyl)-1,4-diazepan-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c12-9-3-4-10-5-6-11(9)7-8-1-2-8;/h8,10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKWMHVPGKHKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCNCCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclopropylmethyl)-1,4-diazepan-5-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1407406.png)

![[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid](/img/structure/B1407409.png)

![9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1407414.png)

![2-Chlorobenzo[d]thiazol-5-ol](/img/structure/B1407421.png)

![Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]](/img/structure/B1407425.png)